An In-depth Technical Guide to the Olfactory Profile and Odor Threshold of Ethyl (E)-oct-3-enoate
An In-depth Technical Guide to the Olfactory Profile and Odor Threshold of Ethyl (E)-oct-3-enoate
Abstract
This technical guide provides a comprehensive analysis of the olfactory characteristics of Ethyl (E)-oct-3-enoate (CAS 26553-47-9), a significant contributor to the aroma of various natural products and a key component in the flavor and fragrance industry. This document synthesizes available data on its distinct aroma profile, provides a comparative analysis with its geometric isomer and saturated analogue, and addresses the current knowledge gap regarding its specific odor threshold. In the absence of a formally published threshold value, this guide offers a scientifically grounded perspective on its likely potency by examining structurally related compounds. Furthermore, it furnishes a detailed, field-proven experimental protocol for the determination of odor thresholds using Gas Chromatography-Olfactometry (GC-O), a critical technique for researchers, scientists, and drug development professionals engaged in sensory analysis.
Introduction to Ethyl (E)-oct-3-enoate
Ethyl (E)-oct-3-enoate is an unsaturated fatty acid ester, a class of organic compounds renowned for their significant contributions to the fruity and floral notes of many foods, beverages, and essential oils.[1] Its molecular structure, characterized by a ten-carbon chain with a double bond at the third position in the trans (E) configuration, is pivotal to its unique sensory properties.
As a volatile organic compound, it is found in nature in sources such as the Mediterranean fruit fly (Ceratitis capitata), where it acts as a semiochemical.[2][3] In industrial applications, it is utilized as a flavoring agent, valued for its ability to impart specific nuances to a final product.[3] Understanding its precise olfactory profile and potency (odor threshold) is crucial for its effective application and for predicting its sensory impact in complex mixtures.
| Property | Value | Reference |
| IUPAC Name | ethyl (E)-oct-3-enoate | [4] |
| Synonyms | Ethyl trans-3-octenoate, (3E)-ethyl 3-octenoate | [4] |
| CAS Number | 26553-47-9 | [5] |
| Molecular Formula | C10H18O2 | [5] |
| Molecular Weight | 170.25 g/mol | [5] |
Olfactory Profile
The perceived aroma of a molecule is a complex function of its chemical structure, including chain length, functional groups, and stereochemistry. The introduction of a double bond in a specific geometric configuration significantly alters the olfactory perception compared to its saturated counterpart.
Aroma Description of Ethyl (E)-oct-3-enoate
Ethyl (E)-oct-3-enoate is consistently described with a multifaceted fruity character. Sensory data from industry and research databases characterize its odor as a combination of fruity, fatty, and winey notes.[5] Other sources describe the broader "ethyl 3-octenoate" (which often implies a mix of isomers but is associated with the same FEMA number) as having a tropical fruity aroma .[3] This profile suggests a complex, rich fruitiness that is not singularly defined, making it a versatile ingredient for building complex flavor profiles.
Comparative Olfactory Analysis
To fully appreciate the sensory contribution of the (E)-isomer, it is instructive to compare it with its (Z)-isomer and its saturated analogue, ethyl octanoate.
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Ethyl (Z)-oct-3-enoate (cis-isomer): This isomer presents a distinctly different aroma profile, characterized by fruity, green, pear, tropical, and waxy notes.[6] The presence of the "green" and "pear" notes, which are less prominent in the (E)-isomer, highlights the critical role of stereochemistry in receptor binding and subsequent sensory perception.
-
Ethyl Octanoate (saturated analogue): Also known as ethyl caprylate, this ester is well-known for its strong fruity, floral aroma with apricot-like characteristics .[7][8] The absence of the double bond results in a cleaner, more direct fruity and floral character, lacking the "fatty" or "winey" complexity of the unsaturated (E)-isomer.
This comparison underscores a fundamental principle in olfaction science: subtle changes in molecular geometry can lead to significant and predictable shifts in the perceived aroma quality.
Table 1: Comparative Olfactory Descriptors
| Compound | Key Olfactory Descriptors | Reference(s) |
|---|---|---|
| Ethyl (E)-oct-3-enoate | Fruity, fatty, winey, tropical | [3][5] |
| Ethyl (Z)-oct-3-enoate | Fruity, green, pear, tropical, waxy | [6] |
| Ethyl Octanoate | Fruity, floral, apricot, brandy, creamy |[7][8] |
Odor Threshold Analysis
The odor threshold is a critical parameter that quantifies the potency of an odorant. It is a measure of the minimum concentration of a substance that can be perceived by the human olfactory system.
Defining Odor Threshold
It is essential to distinguish between two types of thresholds:
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Odor Detection Threshold (ODT): The minimum concentration at which 50% of a sensory panel can distinguish the presence of an odorant from a blank sample, without necessarily identifying the odor.[9]
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Odor Recognition Threshold (ORT): The minimum concentration at which 50% of a panel can correctly identify the characteristic odor of the substance. The ORT is typically higher than the ODT.
Odor Threshold of Ethyl (E)-oct-3-enoate
A thorough review of the scientific literature and flavor databases indicates that a specific, experimentally determined odor threshold for high-purity Ethyl (E)-oct-3-enoate has not been published. The FEMA GRAS listing for "ethyl 3-octenoate" (FEMA No. 4361) does not specify a threshold value.[10]
Estimated Potency and Influencing Factors
In the absence of a direct value, we can infer the likely potency by examining structurally related compounds. The odor thresholds of esters are influenced by factors such as carbon chain length, volatility, and solubility. Generally, for a homologous series of esters, odor thresholds tend to decrease with increasing carbon chain length up to a certain point, after which they may increase again due to decreased volatility.
The presence and position of a double bond also significantly impact the odor threshold, often lowering it compared to the saturated analogue due to a more rigid molecular shape that can enhance interaction with olfactory receptors. While a precise value remains undetermined, it is plausible that the odor threshold of Ethyl (E)-oct-3-enoate is comparable to, or potentially lower than, that of ethyl octanoate.
Table 2: Odor Thresholds of Comparator Compounds in Water
| Compound | Odor Threshold (ppb in water) | Reference(s) |
|---|---|---|
| Ethyl Acetate | 5,000 | [11] |
| Ethyl Butyrate | 1 | [11] |
| Ethyl Hexanoate | 1 | [11] |
| Ethyl Octanoate | 5 | [11] |
| Ethyl Decanoate | 600 |[11] |
Note: These values are provided for context and were determined using various methodologies, which can lead to wide variations in reported thresholds.
Experimental Protocol for Odor Threshold Determination
To address the existing data gap, the following section details a robust, self-validating protocol for determining the odor threshold of Ethyl (E)-oct-3-enoate using Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA).
Principle of Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the high-resolution separation capabilities of a gas chromatograph with the unparalleled sensitivity and specificity of the human nose as a detector.[9][12] The effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer for identification) and the other to a heated sniffing port, where a trained panelist assesses the odor of the eluting compounds.[13]
Step-by-Step Methodology: Aroma Extract Dilution Analysis (AEDA)
AEDA is a dilution-to-threshold method used to determine the relative potency of odorants in a sample.[9] It involves the stepwise dilution of a sample extract, with each dilution being analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still detected is its Flavor Dilution (FD) factor, which is proportional to its potency.
1. Panelist Selection and Training:
-
Causality: The human detector is the most variable component. Rigorous selection is paramount for data integrity.
-
Protocol:
-
Recruit 8-12 individuals with no known olfactory disorders.
-
Screen panelists for their ability to detect and describe a range of standard odorants (e.g., esters, aldehydes, pyrazines) at varying concentrations.
-
Train selected panelists on the use of the GC-O sniffing port, timing of responses, and the use of a standardized aroma vocabulary.
-
2. Sample Preparation and Dilution:
-
Causality: Accurate and consistent dilution is the foundation of AEDA. The choice of solvent is critical to ensure the analyte remains soluble and does not interact with the solvent.
-
Protocol:
-
Prepare a stock solution of high-purity (>98%) Ethyl (E)-oct-3-enoate in a suitable, odor-free solvent (e.g., deodorized ethanol or propylene glycol) at a known concentration (e.g., 1000 ppm).
-
Perform a serial 1:1 (or 1:3) dilution of the stock solution to create a series of samples with exponentially decreasing concentrations (e.g., 500 ppm, 250 ppm, 125 ppm, etc.).
-
3. GC-O Analysis:
-
Causality: Chromatographic conditions must be optimized to ensure sharp, symmetrical peaks, which prevents odorant overlap and ensures accurate temporal detection by the panelist.
-
Protocol:
-
Inject the highest concentration sample onto the GC-O system.
-
The panelist sniffs the effluent from the odor port and records the retention time and a descriptor for any odor detected.
-
Repeat the analysis with the next dilution in the series.
-
Continue this process until a dilution is reached where the characteristic odor of Ethyl (E)-oct-3-enoate is no longer detected by any panelist.
-
The last dilution at which the compound was detected determines its FD factor.
-
4. Data Analysis and Threshold Calculation:
-
Causality: Using a geometric mean of the results from multiple panelists minimizes the impact of individual variations in sensitivity.
-
Protocol:
-
For each panelist, identify the highest dilution factor (FD) at which the target compound was detected.
-
Calculate the geometric mean of the FD factors from all panelists.
-
The odor threshold concentration can then be calculated by dividing the initial concentration of the stock solution by the geometric mean of the FD factor.
-
Visualization of Experimental Workflow
Caption: Workflow for Aroma Extract Dilution Analysis (AEDA).
Conclusion and Future Research
Ethyl (E)-oct-3-enoate possesses a complex and desirable olfactory profile characterized by fruity, fatty, and winey notes, which is distinct from its (Z)-isomer and its saturated analogue, ethyl octanoate. This distinction highlights the profound impact of molecular geometry on sensory perception. While its qualitative aroma is well-documented, a significant knowledge gap exists regarding its quantitative odor threshold. Based on the analysis of related compounds, it is likely a potent aroma chemical with a low odor threshold.
The primary avenue for future research should be the formal determination of the odor detection and recognition thresholds for high-purity Ethyl (E)-oct-3-enoate in various media (air and water) using standardized methodologies, such as the GC-O AEDA protocol outlined in this guide. Establishing this fundamental value will enable more precise and predictive use of this compound in flavor creation, food science, and sensory research.
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